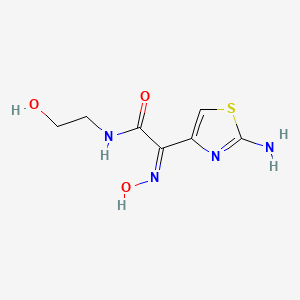

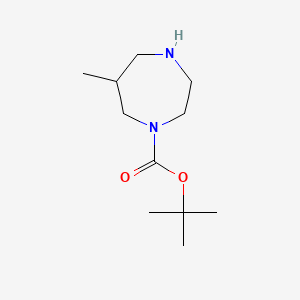

![molecular formula C18H18FNO2S B569514 1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone CAS No. 1544531-41-0](/img/structure/B569514.png)

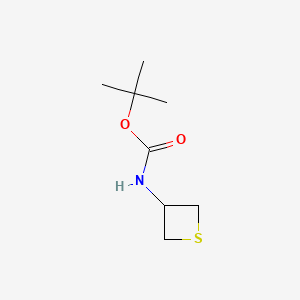

1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C18H18FNO2S and its molecular weight is 331.405. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotransformation and Metabolism

Prasugrel undergoes biotransformation to its active metabolite, R-138727, through ester bond hydrolysis forming the thiolactone R-95913, followed by cytochrome P450–mediated metabolism. The human carboxylesterases, hCE1 and hCE2, are significantly involved in converting Prasugrel to R-95913, explaining the rapid appearance of R-138727 in human plasma and prasugrel's fast action onset (Williams et al., 2008).

Metabolic Pathways

The metabolic transformation of Prasugrel to its active metabolite involves rapid deesterification to R-95913, followed by cytochrome P450 (P450)-mediated formation of R-138727. Identification of the P450s responsible for the active metabolite's formation highlighted the significant roles of CYP3A4 and CYP2B6 among others, providing insights into the drug's metabolic pathways and potential drug interactions (Rehmel et al., 2006).

Intestinal Contribution to Metabolite Formation

Research demonstrates that the intestine significantly contributes to the formation of Prasugrel's active metabolite, R-138727, comparable to the liver's contribution. This finding underscores the importance of both hepatic and intestinal metabolism in the drug's bioactivation process, offering a comprehensive understanding of its pharmacokinetics (Hagihara et al., 2011).

Synthesis and Characterization of Degradation Products

The degradation of Prasugrel under various conditions was extensively studied, identifying and characterizing multiple degradation products. This research provides valuable information for understanding the drug's stability and developing appropriate pharmaceutical formulations (Housheh et al., 2017).

Innovative Synthesis Approaches

The development of new synthesis methods for pyrido fused systems, including thieno[3,2-b]pyridines, demonstrates the compound's structural versatility and relevance in creating diverse chemical entities for further pharmaceutical exploration (Almansa et al., 2008).

Properties

IUPAC Name |

1-cyclopropyl-2-(2-fluorophenyl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yloxy)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2S/c19-14-4-2-1-3-13(14)18(17(21)11-5-6-11)22-16-9-12-10-20-8-7-15(12)23-16/h1-4,9,11,18,20H,5-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCXXSPITDPWCSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C(C2=CC=CC=C2F)OC3=CC4=C(S3)CCNC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-3,7-Methano[1,2]diazeto[3,4-f]benzimidazole](/img/structure/B569432.png)

![1-[(1S)-cyclohex-2-en-1-yl]ethanone](/img/structure/B569438.png)

![Cyclohexanone, 5-methyl-2-(1-methylethyl)-, oxime, [2S-(1Z,2alpha,5ba)]- (9CI)](/img/no-structure.png)